molecular formula C11H9NO3 B12067964 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran

Cat. No.: B12067964
M. Wt: 203.19 g/mol
InChI Key: PANKQJCPRIMQBC-SOFGYWHQSA-N
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Description

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran is a nitro-functionalized benzofuran derivative characterized by an (E)-configured nitropropene substituent at the 5-position of the benzofuran core . The benzofuran scaffold is a privileged structure in medicinal and materials chemistry due to its aromatic stability and capacity for diverse functionalization, making this compound a valuable building block for the synthesis of more complex organic molecules . The introduced nitro group provides strong electron-withdrawing effects, which can significantly influence the compound's reactivity, solubility, and potential biological activity . In scientific research, this compound is investigated as a key intermediate in organic synthesis and is studied for its potential biological activities, including antimicrobial and anticancer properties . Its mechanism of action is thought to involve the bioreduction of the nitro group, which can form reactive intermediates that interact with cellular components . The compound can be synthesized via condensation reactions between 5-substituted benzofuran derivatives and nitroalkanes, or through Palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling, which achieves higher stereocontrol with >90% E-selectivity . The (E)-stereochemistry is critical and can be confirmed analytically; the vinyl proton of the E-isomer resonates distinctly at δ 7.82 ppm (d, J = 15.6 Hz) in ^1H NMR analysis . This product is intended for in-vitro research applications in chemistry, biology, and materials science only . It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran

InChI

InChI=1S/C11H9NO3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-7H,1H3/b8-6+

InChI Key

PANKQJCPRIMQBC-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OC=C2)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Reactions with Nitroalkenes

The most direct route involves condensation between 5-substituted benzofuran derivatives and 2-nitroprop-1-ene. A modified Henry reaction facilitates nitroalkene formation in situ, followed by acid-catalyzed conjugation. For example, reacting 5-hydroxybenzofuran with 2-nitroprop-1-ene in acetic acid at 60°C yields a 65:35 E/Z mixture, with the E-isomer predominating due to steric hindrance during conjugation.

Table 1: Condensation Reaction Optimization

CatalystSolventTemp (°C)E/Z RatioYield (%)
H₂SO₄EtOH6060:4058
CF₃COOHDCM2570:3062
p-TsOHToluene8055:4551

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from benzofuran functionalization patents, Suzuki-Miyaura coupling between 5-bromobenzofuran and (E)-2-nitroprop-1-enylboronic acid achieves higher stereocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, yields reach 78% with >90% E-selectivity. This method avoids equilibrium-driven Z-isomer formation observed in condensation routes.

Stereochemical Control Strategies

Thermodynamic vs. Kinetic Control

The E-isomer’s instability relative to the Z-form necessitates kinetic trapping. Low-temperature reactions (-10°C) in polar aprotic solvents (e.g., DMF) favor E-configuration retention by slowing isomerization. For instance, quenching the reaction mixture at -10°C improves E/Z ratios from 70:30 to 85:15 compared to room-temperature protocols.

Chiral Auxiliaries and Ligands

Copper(I)-catalyzed methods employing N-methylglycine ligands enhance stereoselectivity. A patent describes using CuI (10 mol%) and N-methylglycine (20 mol%) in DMSO, achieving 88% E-isomer purity. The ligand’s steric bulk impedes Z-isomer formation by hindering nitro group rotation.

Mechanistic Insights into E-Selectivity

Transition-State Analysis

Density functional theory (DFT) calculations reveal that E-selectivity arises from reduced steric clash between the benzofuran’s C3 proton and the nitro group’s oxygen atoms in the transition state. The activation energy for E-pathway is 2.3 kcal/mol lower than Z-pathway in palladium-catalyzed systems.

Solvent Effects on Isomerization

Polar solvents (ε > 20) stabilize the transition state through dipole interactions, as shown in Table 2 :

Table 2: Solvent Dielectric Constant vs. E-Selectivity

SolventDielectric Constant (ε)E-Selectivity (%)
DMF36.788
THF7.572
Toluene2.455

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) resolves E/Z isomers with baseline separation (R > 1.5). The E-isomer elutes earlier due to reduced planarity and lower hydrophobicity.

Spectroscopic Confirmation

  • ¹H NMR : The E-isomer’s vinyl proton resonates at δ 7.82 ppm (d, J = 15.6 Hz), distinct from the Z-isomer’s δ 7.45 ppm (d, J = 11.2 Hz).

  • NOE Spectroscopy : Irradiation of the benzofuran C3 proton enhances the nitro group’s oxygen signal only in the Z-isomer, confirming configuration.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting flow chemistry reduces isomerization risks by shortening reaction times. A patent details a microreactor system (residence time: 2 min) achieving 82% yield with 89% E-purity, outperforming batch methods (65% yield, 78% E-purity).

Byproduct Management

Nitro group over-reduction to amines occurs with residual palladium catalysts. Implementing chelating resins (e.g., SiliaBond Thiol) reduces Pd content to <5 ppm, preventing undesired side reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where electrophiles such as halogens can replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products are halogenated derivatives of the benzofuran ring.

Scientific Research Applications

5-[(E)-2-nitroprop-1-enyl]-1-benzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran with related benzofuran derivatives:

Compound Name Substituent Position & Group Configuration Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 5-position: (E)-2-nitroprop-1-enyl E-isomer C₁₁H₉NO₃ 203.20 Nitro, alkene, benzofuran
4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol 2-position: benzene-1,3-diol; 5-position: (E)-propene E-isomer C₁₇H₁₄O₃ 266.29 Diol, alkene, benzofuran
5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran 2-position: 5-nitrothiophene; 5-position: methoxy - C₁₄H₁₁NO₃S 273.31 Nitro (thiophene), methoxy, benzofuran
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran 5-position: dioxaborolane - C₁₄H₁₇BO₃ 244.09 Boronate ester, benzofuran

Key Observations :

  • The nitro group in the target compound is directly attached to the propene side chain, distinguishing it from analogs like , where nitro is part of a thiophene ring. This difference may alter electronic properties and biological interactions.
  • The (E)-configuration of the propene group in the target compound and ensures planar geometry, influencing π-π stacking and solubility .
  • Boronate esters (e.g., ) enhance utility in Suzuki-Miyaura cross-coupling reactions, whereas nitro groups may favor electrophilic substitution or reduction reactions .

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogs like (mp 72–73°C) and (liquid at room temperature) suggest that nitro groups may increase melting points due to polarity and intermolecular interactions .
  • Solubility : The nitro group’s electron-withdrawing nature likely reduces solubility in polar solvents compared to diol- or methoxy-substituted analogs .

Q & A

Basic: What are the recommended synthetic routes for 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nitration and condensation reactions. A common approach is the nitration of a benzofuran precursor (e.g., 2,3-dihydro-1-benzofuran) using fuming nitric acid or mixed acid systems (HNO₃/H₂SO₄) to introduce the nitro group . For the (E)-2-nitroprop-1-enyl side chain, a Knoevenagel condensation between a nitroalkane (e.g., nitropropane) and an aldehyde-functionalized benzofuran can be employed. Optimization includes:

  • Solvent selection : Ethanol or THF improves solubility and reaction homogeneity .
  • Catalyst : Potassium hydroxide (50%) in ethanol enhances condensation efficiency .
  • Temperature control : Maintaining temperatures below 100°C prevents decomposition .
  • Purification : Recrystallization from ethanol yields pure product (72–78% yield) .

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